Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-
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Overview
Description
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- typically involves the bromination of a precursor compound followed by acetamidation. One common method includes the bromination of 2-methoxy-4-methylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-bromo-5-chloro-4-methylphenyl)-
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
- 2-bromo-N-(4-methylphenyl)acetamide
Uniqueness
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Property | Value |
---|---|
CAS Number | 14493071 |
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 232.08 g/mol |
IUPAC Name | N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |
InChI Key | ZGQGJZVZKJQWMS-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against Bacillus subtilis and 8.33 to 23.15 µM against Escherichia coli .
- The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
The anticancer potential of Acetamide derivatives has been explored, particularly in relation to breast cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to specific cancer cell receptors, indicating a mechanism for their anticancer activity.
- In one study, derivatives similar to Acetamide were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects .
- Compounds derived from similar structures showed IC50 values indicating strong inhibition of cell proliferation, suggesting that Acetamide may also possess similar properties .
The biological activity of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It can bind to receptors involved in cell signaling pathways, altering cellular responses and potentially inducing apoptosis in cancer cells.
- Redox Activity : Its structure allows it to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects .
Study on Antimicrobial Properties
A study published in 2024 evaluated the antimicrobial efficacy of synthesized acetamide derivatives against a range of pathogens. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like cefadroxil at a concentration of 100 μg/100 μL .
Anticancer Screening
Another investigation focused on the anticancer activity of compounds related to Acetamide. The study highlighted that specific derivatives showed significant cytotoxicity against various cancer cell lines, with detailed molecular modeling supporting their potential therapeutic applications .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
IVTWCKPPXZBMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C)Br |
Origin of Product |
United States |
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